4-(3-Methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-1-yl)butanoic acid

Description

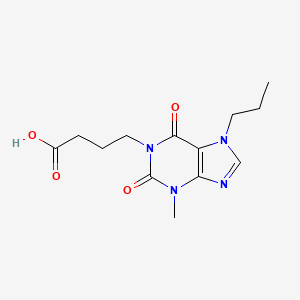

4-(3-Methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-1-yl)butanoic acid is a purine-derived compound featuring a butanoic acid side chain. Its structure includes a substituted purine core (with methyl, propyl, and ketone groups) and a carboxylic acid functional group. This compound is of interest in pharmaceutical research, particularly in the context of antidiabetic drug development, as analogs of purine derivatives are known to interact with enzymes like dipeptidyl peptidase-4 (DPP-4) .

Properties

CAS No. |

100647-93-6 |

|---|---|

Molecular Formula |

C13H18N4O4 |

Molecular Weight |

294.31 g/mol |

IUPAC Name |

4-(3-methyl-2,6-dioxo-7-propylpurin-1-yl)butanoic acid |

InChI |

InChI=1S/C13H18N4O4/c1-3-6-16-8-14-11-10(16)12(20)17(13(21)15(11)2)7-4-5-9(18)19/h8H,3-7H2,1-2H3,(H,18,19) |

InChI Key |

FKPIGFSLYXPJBO-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-1-yl)butanoic acid typically involves multi-step organic synthesis. The process begins with the preparation of the purine ring system, followed by the introduction of the butanoic acid side chain. Common reagents used in the synthesis include alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-1-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-(3-Methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-1-yl)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It may interact with various enzymes and receptors, influencing biological pathways and functions.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for specific industrial processes.

Mechanism of Action

The mechanism of action of 4-(3-Methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-1-yl)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the context of its use, whether in biological research or therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Herbicide Chemistry

Butanoic acid derivatives are prevalent in synthetic auxin herbicides. For example:

- 4-(4-Chloro-2-methylphenoxy)butanoic acid (MCPB) and 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB) are herbicidal agents with a phenoxybutanoic acid backbone. These compounds differ from the target molecule in their aromatic substitution patterns and lack the purine core, resulting in divergent biological activities (herbicidal vs.

Table 1: Structural and Functional Comparison with Herbicidal Butanoic Acids

| Compound Name | Core Structure | Functional Groups | Primary Application |

|---|---|---|---|

| Target Compound | Purine + butanoic acid | Methyl, propyl, ketone, carboxylic acid | Pharmaceutical research |

| MCPB | Phenoxybutanoic acid | Chloro, methyl, phenoxy, carboxylic acid | Herbicide (HRAC class O) |

| 2,4-DB | Phenoxybutanoic acid | Dichlorophenoxy, carboxylic acid | Herbicide (HRAC class O) |

Purine-Based Pharmaceutical Derivatives

The target compound shares structural motifs with degradation products and impurities of antidiabetic drugs like linagliptin. For instance:

- Linagliptin Dimer Impurity 2 (C50H56N16O4) contains a purine core modified with aminopiperidine and quinazoline groups. Unlike the target compound, this impurity features a dimerized structure and extended heterocyclic systems, which influence its pharmacokinetic stability and toxicity profile .

- LINA-D11 , a linagliptin degradation product, includes a 3-methyl-2,6-dioxopurine moiety but differs in substituents (e.g., but-2-yn-1-yl and acetamide groups). Its formation under acidic conditions highlights the sensitivity of purine derivatives to hydrolytic degradation, a property likely shared with the target compound .

Table 2: Pharmacological Comparison with Purine Derivatives

Functional Group Analysis

- Butanoic Acid Chain: The carboxylic acid group in the target compound enhances solubility, similar to MCPB and 2,4-DB. However, its linkage to a purine core (vs. phenoxy groups in herbicides) directs activity toward enzyme inhibition rather than plant growth regulation.

Research Findings and Implications

- Degradation Pathways : Like LINA-D11, the target compound is likely prone to hydrolysis in acidic environments due to its ketone and amide-like linkages, necessitating stability studies for pharmaceutical applications .

- butynyl in linagliptin derivatives) may alter binding affinity .

- Synthetic Challenges : The purine core’s sensitivity to substitution patterns complicates synthesis, as seen in linagliptin impurity studies .

Biological Activity

4-(3-Methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-1-yl)butanoic acid is a purine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of purines and is characterized by the following structural formula:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activities and signal transduction pathways. Some proposed mechanisms include:

- Inhibition of Enzyme Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may bind to receptors influencing cellular responses.

Antiviral Activity

Research has indicated that derivatives of purine compounds exhibit antiviral properties. For instance, studies have shown that similar compounds can inhibit viral replication by targeting viral enzymes necessary for their life cycle .

Antimicrobial Properties

Purine derivatives have also demonstrated antimicrobial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis .

Cytotoxic Effects

Some studies have reported cytotoxic effects of purine derivatives on cancer cell lines. For example, compounds structurally related to this compound have shown selective toxicity towards tumor cells while sparing normal cells .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Cytotoxicity | Selective toxicity in cancer cell lines |

Case Study: Antiviral Efficacy

A study conducted on a series of purine derivatives revealed that certain modifications significantly enhanced their antiviral efficacy against influenza viruses. The structure-activity relationship (SAR) indicated that the presence of specific functional groups was critical for activity .

Case Study: Antimicrobial Testing

In vitro testing against Staphylococcus aureus and Escherichia coli showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests potential as a lead compound for developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.